6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine
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Description
6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine is a chemical compound with the molecular formula C9H10BrNS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine is represented by the SMILES stringBrC1=CC=C2C(NCC(C)S2)=C1
. The InChI key for this compound is OXGZXQCNNSQISU-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity : Research on derivatives of 1,2-benzothiazine, closely related to the compound , has shown antimicrobial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. These studies highlight the potential use of these compounds in developing new antimicrobial agents, although the activity varies significantly based on structural modifications of the benzothiazine ring (Patel et al., 2016).
Pharmacological Activity : Another study evaluated the pharmacological activity of N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat tissues. It found that compounds with a bromine atom at the 6-position exhibited significant myorelaxant activity, suggesting their potential use in relaxing uterine smooth muscle, without marked inhibitory effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).
Stereoselective Synthesis : A method for the stereoselective synthesis of benzothiazines involves the coupling of ortho-Bromocinnamates with methyl phenylsulfoximine, leading to the production of N-arylsulfoximines and their subsequent cyclization to afford enantiomerically pure benzothiazines. This process underscores the chemical versatility and potential application of benzothiazines in asymmetric synthesis and medicinal chemistry (Harmata & Hong, 2003).
properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZXQCNNSQISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(S1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine |
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